cis-alpha-Bromocrotonic acid

Description

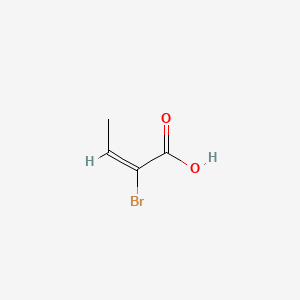

Structure

2D Structure

3D Structure

Properties

CAS No. |

36297-22-0 |

|---|---|

Molecular Formula |

C4H5BrO2 |

Molecular Weight |

164.99 g/mol |

IUPAC Name |

(E)-2-bromobut-2-enoic acid |

InChI |

InChI=1S/C4H5BrO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2+ |

InChI Key |

YKIKDQYYTAOTPL-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C(\C(=O)O)/Br |

Canonical SMILES |

CC=C(C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for Cis α Bromocrotonic Acid

Stereospecific Synthesis Pathways

The geometric configuration of the double bond is a critical aspect of the synthesis of α-bromocrotonic acid. Stereospecific methods are designed to selectively yield the cis (or Z) isomer.

Favorskii Rearrangements in Stereoselective α,β-Unsaturated Acid Formation

The Favorskii rearrangement, a reaction primarily involving the treatment of α-halo ketones with a base, can be a powerful tool for synthesizing carboxylic acid derivatives, including α,β-unsaturated acids. wikipedia.orgddugu.ac.in A notable application of this rearrangement is in the synthesis of isocrotonic acid ((Z)-but-2-enoic acid), the direct precursor to the cis isomer of α-bromocrotonic acid. wikipedia.org

The synthesis starts with 1,3-dibromo-2-butanone, which, in the presence of a base, undergoes rearrangement. The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (like a hydroxide (B78521) ion) to yield the carboxylic acid derivative. wikipedia.org This specific pathway provides a route to isocrotonic acid, which can then be subjected to further reactions to install the bromine at the alpha position. wikipedia.org The stereochemistry of the final α,β-unsaturated product in some Favorskii rearrangements has been observed to be independent of the nucleophile used. rsc.orgresearchgate.net

Table 1: Favorskii Rearrangement for Isocrotonic Acid Synthesis

| Starting Material | Key Reagent | Product | Significance |

|---|---|---|---|

| 1,3-dibromo-2-butanone | Base (e.g., hydroxide) | Isocrotonic acid ((Z)-but-2-enoic acid) | Provides the cis-isomer precursor for subsequent α-bromination. wikipedia.org |

Stereocontrol in Alpha-Substitution Reactions

Achieving stereocontrol in the synthesis of α-halo-α,β-unsaturated compounds is a significant challenge in organic synthesis. Research has demonstrated that certain metal-promoted reactions can offer high stereoselectivity. One effective method involves a manganese-promoted sequential process for the synthesis of (Z)-α-halo-α,β-unsaturated esters and amides from aldehydes and trihaloesters or amides. researchgate.netresearchgate.net

This approach provides a pathway to derivatives with a Z configuration at the double bond, which is analogous to the cis configuration in α-bromocrotonic acid. researchgate.net The reaction's success in controlling the geometry of the double bond makes it a valuable strategy for obtaining specific isomers that are difficult to isolate or produce through other means. researchgate.net Such methods are crucial for building complex molecules where stereochemistry is key to function. acs.org

Approaches to Alpha-Bromination of Crotonic Acid Derivatives

Direct bromination at the α-carbon of a carboxylic acid is a fundamental transformation. The most well-known method for this is the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orglibretexts.org This reaction involves treating a carboxylic acid that has an α-hydrogen with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. libretexts.org

The mechanism of the HVZ reaction is crucial for understanding its outcome. It does not proceed by direct bromination of the carboxylic acid itself, which does not enolize sufficiently. Instead, the PBr₃ first converts the carboxylic acid into an acid bromide. libretexts.org This acid bromide intermediate can then enolize, and the resulting enol reacts with bromine to introduce a bromine atom at the α-position. Subsequent hydrolysis of the α-bromo acid bromide yields the final α-bromo carboxylic acid product. libretexts.org While highly effective for α-bromination, the HVZ reaction itself does not control the cis/trans stereochemistry of the double bond in an unsaturated acid like crotonic acid; it primarily addresses substitution at the alpha-carbon. libretexts.org

Alternative brominating agents, such as N-bromosuccinimide (NBS), are also widely used for α-bromination of carbonyl compounds and related derivatives under various conditions. researchgate.netorganic-chemistry.org

Table 2: Key Features of the Hell-Volhard-Zelinskii (HVZ) Reaction

| Reactants | Key Intermediate | Product Type | Stereochemical Note |

|---|---|---|---|

| Carboxylic acid (with α-H), Br₂, PBr₃ (cat.) | Acid bromide enol | α-Bromo carboxylic acid | The reaction creates a substitution at the α-carbon but does not inherently control the cis/trans geometry of a pre-existing double bond. libretexts.orglibretexts.org |

Chemoenzymatic and Biocatalytic Routes

The use of enzymes in organic synthesis offers pathways with high selectivity under mild conditions. mdpi.com For the synthesis of halogenated compounds, chemoenzymatic and biocatalytic routes are emerging as powerful alternatives to traditional chemical methods. researchgate.netmdpi.com

Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, can catalyze the regioselective and sometimes stereoselective incorporation of halogen atoms into organic substrates. researchgate.netchemrxiv.org These enzymes could potentially be applied to the specific bromination of a crotonic acid backbone. For instance, a flavin-dependent halogenase was successfully used in the late-stage enzymatic chlorination to complete the total synthesis of fasamycin A. chemrxiv.org

Another relevant class of enzymes is the 2-haloacid dehalogenases, which typically catalyze the hydrolytic removal of a halogen from the α-carbon of a short-chain haloacid to form a 2-hydroxy acid. frontiersin.orgnih.gov While their natural function is dehalogenation, these enzymes are highly stereoselective and have significant potential to be used in reverse or in kinetic resolution processes to produce enantiomerically pure α-haloacids. mdpi.comfrontiersin.org The development of protein engineering and directed evolution could further expand the substrate scope and catalytic efficiency of these enzymes for targeted synthesis. nih.gov

Continuous-Flow Synthesis Approaches for Halogenation

Continuous-flow chemistry has become a significant tool in modern organic synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processes. rsc.org These advantages are particularly relevant for potentially hazardous reactions like halogenation.

Flow reactors allow for precise control of temperature, pressure, and reaction time, which can lead to higher yields and selectivities. nih.gov For halogenation reactions, continuous-flow systems can minimize the accumulation of reactive intermediates and allow for the safe use of reagents. For example, protocols have been developed for the continuous-flow bromination of benzylic compounds using N-bromosuccinimide (NBS) activated by light, avoiding the use of hazardous solvents like carbon tetrachloride. organic-chemistry.org Furthermore, continuous-flow methods have been developed for decarboxylative halogenation, a process that converts carboxylic acids into organic halides. nih.gov The application of such flow technologies to the α-bromination of α,β-unsaturated acids like crotonic acid could provide a safer, more efficient, and scalable manufacturing process. google.com

Stereochemical Considerations in α Bromocrotonic Acid Chemistry

Configurational Stability and Isomerization Pathways

The two geometric isomers of α-bromocrotonic acid, cis and trans, possess distinct thermodynamic stabilities. The cis isomer, formally named (Z)-2-bromo-2-butenoic acid, is the thermodynamically less stable of the two. This reduced stability is primarily attributed to steric strain arising from the proximity of the bulky bromine atom and the methyl group, which are positioned on the same side of the carbon-carbon double bond. In contrast, the trans isomer ((E)-2-bromo-2-butenoic acid) places these groups on opposite sides, minimizing steric repulsion and resulting in a lower ground-state energy.

Consequently, cis-α-bromocrotonic acid is susceptible to isomerization to the more stable trans form under various conditions. The equilibrium between the two isomers heavily favors the trans configuration. Key pathways for this isomerization include:

Thermal Isomerization: Upon heating, sufficient energy can be supplied to overcome the rotational energy barrier of the π-bond, leading to equilibration. The process often proceeds via a diradical intermediate.

Photochemical Isomerization: Irradiation with ultraviolet (UV) light can promote the molecule to an excited state (π → π* transition). In this state, the bond order is reduced, allowing for free rotation around the central carbon-carbon bond. Subsequent relaxation to the ground state produces a mixture of both cis and trans isomers, eventually favoring the thermodynamically stable trans form.

Catalytic Isomerization: The process can be accelerated by catalysts. Trace amounts of radical species, such as elemental bromine (Br₂) or iodine (I₂), can catalyze the isomerization by reversibly adding to the double bond. Similarly, strong acids can facilitate the process via a carbocationic intermediate.

The distinct physical properties of these isomers, such as melting point, are a direct consequence of their different molecular geometries and packing efficiencies in the solid state.

| Property | cis-α-Bromocrotonic Acid | trans-α-Bromocrotonic Acid |

|---|---|---|

| Systematic Name (IUPAC) | (Z)-2-Bromo-2-butenoic acid | (E)-2-Bromo-2-butenoic acid |

| Molecular Geometry | Bromine and methyl groups on the same side of the C=C bond | Bromine and methyl groups on opposite sides of the C=C bond |

| Relative Thermodynamic Stability | Less stable (higher energy) | More stable (lower energy) |

| Primary Destabilizing Factor | Steric hindrance between Br and CH₃ groups | Minimal steric hindrance |

| Melting Point | ~63-65 °C | ~97-99 °C |

Chiral Induction and Asymmetric Synthesis Strategies

While cis-α-bromocrotonic acid is an achiral molecule, it serves as a valuable prochiral substrate in asymmetric synthesis. Its C2=C3 double bond possesses two distinct faces (Re and Si). Reactions that introduce a new stereocenter can be rendered enantioselective through the use of chiral control elements, effectively inducing chirality. Two primary strategies are employed:

Chiral Auxiliary Control: This is a substrate-controlled method where the carboxylic acid moiety of cis-α-bromocrotonic acid is covalently bonded to a chiral auxiliary. This creates a chiral molecule where the auxiliary sterically blocks one of the prochiral faces of the double bond. Consequently, an incoming reagent is directed to the less hindered face, resulting in a highly stereoselective transformation. For example, conversion to an amide using a chiral amine like (R)- or (S)-α-methylbenzylamine, or to an ester with a chiral alcohol like (-)-menthol, can control the facial selectivity of subsequent additions. After the key stereocenter-forming reaction, the auxiliary is cleaved to yield the chiral product. Evans' oxazolidinones and Oppolzer's sultams are highly effective auxiliaries for this purpose.

Chiral Catalyst Control: This is a reagent-controlled method where a substoichiometric amount of a chiral catalyst orchestrates the asymmetric transformation. The catalyst, often a chiral Lewis acid or a chiral organocatalyst, complexes with the substrate or the reagent, creating a transient chiral environment around the reaction center. This environment lowers the activation energy for attack on one specific face of the double bond over the other. This approach is highly atom-economical and is central to modern asymmetric synthesis. For instance, a chiral catalyst can be used to mediate the enantioselective conjugate addition of a nucleophile to an ester of cis-α-bromocrotonic acid.

These strategies transform the achiral cis-α-bromocrotonic acid framework into a powerful tool for constructing complex chiral molecules with a high degree of stereochemical precision.

Stereoselective Transformations in Reactions

The predefined geometry of cis-α-bromocrotonic acid is not merely a static feature but an active element that directs the stereochemical outcome of subsequent reactions.

The geometric configuration of the starting material plays a critical role in the kinetics of dehalogenation reactions. As diastereomers, the cis and trans isomers of α-bromocrotonic acid exhibit different reactivities. In reductive dehalogenation, where the bromine atom is removed (e.g., using zinc dust, samarium(II) iodide, or catalytic hydrogenation), the rate of reaction can differ significantly between the two isomers.

This kinetic difference arises from several factors:

Steric Accessibility: The approach of the reducing agent (or its surface) to the C-Br bond may be more or less hindered depending on the isomer. In the cis isomer, the adjacent methyl group can sterically impede the reagent's access compared to the more exposed bromine in the trans isomer.

Electronic Effects: The alignment of orbitals during the electron transfer or oxidative addition step is geometry-dependent, influencing the activation energy of the reaction.

Strain Release: The reaction of the higher-energy cis isomer leads to a greater release of steric strain upon forming the intermediate or product, which can sometimes accelerate the reaction rate relative to the trans isomer, depending on the transition state structure.

While both isomers typically yield the same product, crotonic acid (or its derivatives), their differential reaction rates can be exploited in competitive experiments or in complex systems where reaction kinetics are paramount.

| Isomer | Reaction Conditions | Observed Outcome | Plausible Rationale |

|---|---|---|---|

| cis-α-Bromocrotonic Acid | Zn / Acetic Acid, 25 °C | Slower reaction rate (kcis) | Steric hindrance from the adjacent methyl group impeding the approach of the reductant to the C-Br bond. |

| trans-α-Bromocrotonic Acid | Zn / Acetic Acid, 25 °C | Faster reaction rate (ktrans) | The bromine atom is more sterically accessible, allowing for a more favorable transition state geometry. |

| Relative Rate | ktrans / kcis > 1 | The lower steric barrier for the trans isomer generally leads to faster kinetics in this type of reduction. |

The fixed geometry of cis-α-bromocrotonic acid is instrumental in controlling diastereoselectivity during carbon-carbon bond formation. When a nucleophile adds to the molecule (or its derivatives), the existing stereochemistry of the double bond influences the spatial orientation of the newly formed bonds.

A prominent example is the Michael (conjugate) addition to esters of cis-α-bromocrotonic acid. In this reaction, a nucleophile adds to the β-carbon (C3), creating a new stereocenter. The facial selectivity of this attack is dictated by the steric and electronic environment established by the cis geometry and any attached chiral auxiliary. For instance, the addition of an organocuprate reagent (R₂CuLi) to a chiral ester of cis-α-bromocrotonic acid will proceed with high diastereoselectivity. The bulky groups on the substrate will direct the incoming nucleophile to the less hindered face, leading to a preponderance of one diastereomer. The product, which now contains two stereocenters (at C2 and C3), can be analyzed for its diastereomeric ratio (d.r.).

Another relevant transformation is the Reformatsky reaction , where an ester of cis-α-bromocrotonic acid reacts with zinc to form a vinyl-zinc intermediate. This intermediate maintains the cis geometry and subsequently adds to an aldehyde or ketone. The facial selectivity of this addition to the carbonyl group is influenced by the geometry of the nucleophilic zinc species, leading to diastereoselective formation of γ-hydroxy-α,β-unsaturated esters. The cis geometry of the starting material is thus directly translated into the relative stereochemistry of the final product.

| Nucleophile (R in R₂CuLi) | Reaction Conditions | Product | Observed Diastereomeric Ratio (d.r.) (syn:anti) |

|---|---|---|---|

| Methyl (Me₂CuLi) | THF, -78 °C | Ethyl 2-bromo-3-methylbutanoate | >95:5 |

| n-Butyl (n-Bu₂CuLi) | THF, -78 °C | Ethyl 2-bromo-3-methylheptanoate | >92:8 |

| Phenyl (Ph₂CuLi) | THF, -78 °C | Ethyl 2-bromo-3-phenylbutanoate | >90:10 |

Reactivity and Mechanistic Investigations of Cis α Bromocrotonic Acid

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving α,β-unsaturated carbonyl compounds like cis-α-bromocrotonic acid are fundamental transformations in organic synthesis. In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon atom, leading to the displacement of a leaving group. savemyexams.commasterorganicchemistry.com For cis-α-bromocrotonic acid, the bromine atom serves as the leaving group. The reactivity of the C-Br bond is influenced by the electronic effects of the adjacent carboxylic acid and the vinyl group.

The general mechanism for nucleophilic substitution at an acyl carbon involves an addition-elimination pathway. youtube.com The incoming nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, re-forming the carbonyl double bond and expelling the leaving group. masterorganicchemistry.com The rate and success of the reaction often depend on the relative basicity of the nucleophile and the leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com

In the context of halogenoalkanes, the strength of the carbon-halogen bond is a crucial factor, with the reactivity trend being C-I > C-Br > C-Cl > C-F. savemyexams.com Therefore, the C-Br bond in cis-α-bromocrotonic acid is susceptible to cleavage by a variety of nucleophiles. These can include species like hydroxides, alkoxides, and amines, leading to the corresponding α-substituted crotonic acid derivatives. savemyexams.com However, the presence of the carboxylic acid group can complicate these reactions, as acidic protons can react with basic nucleophiles. masterorganicchemistry.com

Organometallic Reactions and Catalysis

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with a wide range of electrophiles, including carbonyl compounds and alkyl halides. masterorganicchemistry.comopenstax.org The reaction of Grignard reagents with α,β-unsaturated carboxylic acids like cis-α-bromocrotonic acid can be complex. The acidic proton of the carboxylic acid will readily react with the strongly basic Grignard reagent in an acid-base reaction. masterorganicchemistry.com

Beyond the initial acid-base reaction, Grignard reagents can participate in coupling reactions. For instance, the coupling reaction of 1-alkyn-1-ylmagnesium bromides with 4-bromocrotonic acid has been reported to form 3-alken-5-ynoic acids. researchgate.net This suggests that under certain conditions, the Grignard reagent can displace the bromine atom. It was noted that heating these reactions can lead to mixtures of cis and trans isomers. researchgate.net

The general mechanism of Grignard addition to carbonyl derivatives like esters involves a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. leah4sci.com This intermediate can then collapse, expelling a leaving group. leah4sci.com In the case of esters, this leads to the formation of a ketone, which can then be attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. masterorganicchemistry.comyoutube.com While cis-α-bromocrotonic acid is a carboxylic acid, this reactivity pattern with related ester derivatives provides insight into the potential pathways.

Chromium(II)-mediated reactions offer a powerful method for carbon-carbon bond formation under mild conditions. These reactions, often referred to as Nozaki-Hiyama-Kishi reactions, typically involve the coupling of an organic halide with an aldehyde or ketone. researchgate.net Research has shown that chromium(II)-mediated reactions of 4-bromocrotonic acid and its amides with aldehydes and ketones can proceed without the need to protect the acidic proton of the carboxylic acid. researchgate.netresearchgate.net This chemoselectivity is a significant advantage. researchgate.net

The reaction leads to the formation of α-alkenyl-β-hydroxy adducts, which is formally the addition of an α-anion of the carboxylic acid or amide to the carbonyl compound. researchgate.netresearchgate.net These transformations are often highly regioselective and diastereoselective. researchgate.net

The mechanism of these reactions is thought to involve radical intermediates. researchgate.net The chromium(II) species reduces the carbon-bromine bond to generate an organochromium intermediate, which may have radical character. This intermediate then adds to the carbonyl group of the aldehyde or ketone. The scope of these reactions has been extended to include previously unreactive secondary alkyl halides. researchgate.net The use of chromium(II) acetate (B1210297) has been shown to facilitate the cyclization of certain α-bromo esters, which can then react with aldehydes. researchgate.net

Radical Reactions and Mechanistic Pathways

Evidence suggests that radical intermediates play a key role in certain reactions of α-bromocarbonyl compounds. researchgate.net In the context of chromium(II)-mediated additions of allylic bromides to aldehydes, the observation of radical intermediates has led to new mechanistic proposals for these coupling reactions. researchgate.net

Radical reactions are often initiated by the cleavage of a weak bond, such as the C-Br bond in cis-α-bromocrotonic acid, to form a carbon-centered radical. libretexts.org This can be achieved using various reagents, such as tributyltin hydride or through single-electron transfer (SET) from a low-valent metal like chromium(II). researchgate.netlibretexts.org Once formed, these radicals can participate in a variety of transformations, including additions to alkenes or alkynes to form new carbon-carbon bonds. libretexts.org

Intramolecular radical cyclizations are particularly useful for synthesizing five-membered rings, as these processes are often kinetically favored. libretexts.org In some chromium(II)-mediated reactions, an intermediate cyclic radical can be trapped by other molecules present in the reaction mixture, such as methyl acrylate. researchgate.net The study of decarboxylative coupling reactions of unsaturated carboxylic acids also points to radical pathways, where a radical adds to the double bond, followed by the elimination of carbon dioxide. preprints.org

Cycloaddition and Rearrangement Processes

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, where two or more unsaturated molecules combine to form a ring. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a classic example. libretexts.org cis-α-Bromocrotonic acid, with its carbon-carbon double bond, has the potential to act as a dienophile in such reactions. The stereochemistry of the dienophile is typically retained in the product of a Diels-Alder reaction. libretexts.org

Another class of relevant reactions is the 1,3-dipolar cycloaddition, which is an important route to five-membered heterocycles. wikipedia.org While specific examples of cis-α-Bromocrotonic acid participating in these cycloadditions are not detailed in the provided search results, its structure is amenable to such transformations.

Rearrangement reactions involving boronate complexes have also been explored. An attempted allylic substitution of 4-bromocrotonic acid with boronic acids via a 1,4-boronate rearrangement process was investigated, though it resulted in decomposition of the bromocrotonic acid under the conditions used. scholaris.ca

Reactivity in Direct Imine Acylation Methodology

Direct Imine Acylation (DIA) is a synthetic method that couples an imine with a carboxylic acid to form an N-acyliminium ion intermediate. chemistryviews.orgrsc.org This reactive intermediate can then undergo further reactions, often with a nucleophile present on the carboxylic acid component, to generate a variety of heterocyclic structures. chemistryviews.org

An attempt was made to use 4-bromocrotonic acid in a direct imine acylation reaction with an aromatic imine under non-acidic conditions. whiterose.ac.uk The reaction, which was refluxed in toluene (B28343) with propylphosphonic anhydride (B1165640) (T3P) and diisopropylethylamine (DIPEA), was reported to be unsuccessful, with no product isolated. whiterose.ac.uk This outcome suggests that the specific reactivity of cis-α-bromocrotonic acid may not be compatible with this particular set of DIA conditions, potentially due to competing side reactions or instability of the starting material or intermediates. whiterose.ac.uk

The DIA methodology itself is versatile, and different reaction conditions can lead to divergent pathways, yielding various classes of products such as δ-lactams and β-lactams from the same types of starting materials. rsc.org

Enantioselective Catalysis with α-Bromocrotonic Acid Substrates

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. Within this field, the use of α,β-unsaturated carbonyl compounds as substrates has been extensively explored. However, specific research focusing on the enantioselective catalysis of cis-α-bromocrotonic acid is not widely available in publicly accessible scientific literature.

While general methodologies for the asymmetric transformation of α-bromocarbonyl compounds and other α,β-unsaturated systems have been established, detailed studies and specific examples employing the cis isomer of α-bromocrotonic acid as a substrate are scarce. Research in enantioselective catalysis often focuses on the more readily available or reactive trans isomers of crotonate derivatives.

Investigations into related compounds, such as α-haloboronate esters, have demonstrated the feasibility of achieving high enantioselectivity in copper-catalyzed C-N bond formation. These studies utilize chiral copper catalysts to control the stereochemical outcome of the reaction between carbamates and racemic α-chloroboronate esters. This approach, however, has not been explicitly documented for cis-α-bromocrotonic acid.

Similarly, chromium-mediated reactions have been employed for the coupling of 4-bromocrotonic acid (isomer not specified) with aldehydes and ketones. While these methods can be diastereoselective, their application in a catalytic, enantioselective fashion with chiral ligands for cis-α-bromocrotonic acid remains an area with limited reported findings.

The lack of specific data tables and detailed research findings for the enantioselective catalysis of cis-α-bromocrotonic acid prevents a comprehensive discussion and analysis within this section. The broader principles of enantioselective catalysis, including the use of chiral Lewis acids, organocatalysts, and transition metal complexes, are well-established for other α,β-unsaturated systems. However, their direct and successful application to cis-α-bromocrotonic acid, along with the corresponding mechanistic investigations and performance data, is not sufficiently documented in the current body of scientific literature.

Further research is required to explore the potential of cis-α-bromocrotonic acid as a substrate in enantioselective catalysis and to elucidate the specific catalysts and reaction conditions that would enable the synthesis of valuable chiral building blocks.

Advanced Applications in Organic Synthesis

Building Block Utility in Complex Molecule Synthesis

Alpha-bromocarbonyl compounds, including cis-alpha-bromocrotonic acid, are versatile building blocks in organic synthesis because they can function as both nucleophiles and electrophiles. researchgate.net The presence of the carbonyl group provides a reactive handle that allows for skeletal conversion after initial reactions, making these compounds particularly useful in the total synthesis of complex molecules. researchgate.net This dual reactivity facilitates a wide range of transformations, including multi-component reactions, cross-coupling, substitution, and cyclization. researchgate.net The Petasis-Ferrier union/rearrangement tactic is a powerful strategy for constructing the 2,6-cis-substituted tetrahydropyran (B127337) ring system, a common structural element in complex, bioactive natural products. nih.gov This sequence highlights the utility of such building blocks in creating architecturally complex molecules. nih.gov

A chiral center is a type of stereocenter, typically a carbon atom, that is bonded to four different groups. khanacademy.orgyoutube.com The arrangement of these groups in three-dimensional space can result in molecules that are non-superimposable mirror images of each other, known as enantiomers. khanacademy.org In organic synthesis, the ability to control the formation of these chiral centers is crucial for producing stereochemically pure compounds. The use of this compound in certain reactions can lead to the formation of new chiral carbon centers. ntu.edu.sg For example, reactions that add a group to the double bond or substitute the bromine atom can generate a new stereocenter, the configuration of which (R or S) is determined by the reaction mechanism and conditions. msu.edu

A significant application of bromocrotonic acid is in the synthesis of α-alkenyl-β-hydroxy adducts. researchgate.netoregonstate.edu This is achieved through chromium(II)-mediated reactions where 4-bromocrotonic acid reacts with aldehydes and ketones. researchgate.netoregonstate.eduresearchgate.net These reactions are notable for their regioselectivity and diastereoselectivity, and they can proceed without the need to protect protic functional groups like carboxylic acids. researchgate.netoregonstate.edu This process effectively achieves the addition of an α-anion of a carboxylic acid to a carbonyl compound, a key carbon-carbon bond-forming reaction. oregonstate.eduresearchgate.net

Table 1: Chromium(II)-Mediated Synthesis of α-Alkenyl-β-Hydroxy Adducts

| Reactants | Reagent | Product Type | Key Features | Citations |

| 4-Bromocrotonic acid, Aldehydes, Ketones | Chromium(II) | α-Alkenyl-β-hydroxy adducts | Regioselective, Diastereoselective, No protection of protic sites needed | oregonstate.edu, researchgate.net, researchgate.net |

Role in Natural Product Synthesis Strategies

The synthesis of complex natural products often relies on robust and stereocontrolled chemical reactions. Radical intermediates, for instance, are increasingly utilized for forming critical bonds in total synthesis. rsc.org Strategies involving bromocrotonic acid and its derivatives have proven effective in the synthesis of several natural products. For example, a key step in the total synthesis of the macrolactone antibiotic branimycin involves the addition of a vinyllithium (B1195746) species to a cis-decalin ketone core, a transformation related to the reactivity of vinyl halides. researchgate.net Similarly, the total synthesis of (±)-nidemone has been accomplished using key steps like Sonogashira coupling and intramolecular Stetter reactions, which are common strategies for building complex molecular frameworks from simpler precursors like functionalized benzoic and crotonic acids. researchgate.net Furthermore, the Petasis-Ferrier tactic, which utilizes related building blocks, has been instrumental in the total syntheses of (+)-phorboxazole A, (+)-zampanolide, and (-)-okilactomycin, among others. nih.gov

Table 2: Examples of Natural Products Synthesized Using Related Strategies

| Natural Product | Key Synthetic Strategy | Relevance of Building Block | Citations |

| Branimycin | Organometallic addition to a cis-decalin core | Utilizes vinyl halide derivatives | researchgate.net |

| (±)-Nidemone | Sonogashira coupling, Intramolecular Stetter reaction | Employs functionalized acid precursors | researchgate.net |

| (+)-Phorboxazole A | Petasis-Ferrier union/rearrangement | Constructs cis-2,6-substituted tetrahydropyran rings | nih.gov |

| (+)-Zampanolide | Petasis-Ferrier union/rearrangement | Constructs cis-2,6-substituted tetrahydropyran rings | nih.gov |

Intermediacy in Pharmaceutical and Agrochemical Synthesis

Derivatives of bromocrotonic acid serve as important intermediates in the synthesis of heterocyclic compounds with significant biological activity. For example, reactions of γ-bromocrotonic acid derivatives with benzoylthioureas can produce thiazole (B1198619) and thiazolidine (B150603) derivatives. researchgate.net These heterocyclic systems are core structures in compounds with a wide range of pharmaceutical applications, including as anti-inflammatory, antihypertensive, anti-Alzheimer, and antidepressant agents. researchgate.net In the field of agrochemicals, crotonic acid is used as a monomer in the synthesis of copolymers for applications in paints, adhesives, and coatings. researchgate.net Furthermore, dithiocarbamates, which can be synthesized using related starting materials, play a vital role in agriculture. researchgate.net 4-Bromocrotonic acid has also been identified as an inhibitor of 3-ketoacyl-CoA thiolase, an enzyme in fatty acid metabolism, indicating its potential as a lead structure for developing drugs that target metabolic pathways. smolecule.comgoogle.com

Polyketide Synthase Extender Units and Biosynthetic Pathway Intermediates

Polyketide synthases (PKSs) are enzymes that produce a large class of natural products known as polyketides, which have diverse pharmacological activities. nih.govwikipedia.org The biosynthesis process involves the successive condensation of small carboxylic acid units, known as extender units, onto a growing polyketide chain. nih.govmdpi.com These extender units are typically derived from carboxylated acyl-CoA precursors like malonyl-CoA. mdpi.com

Modular type I PKS systems function like an assembly line, where a set of domains within a "module" controls the incorporation of each extender unit. nih.govwikipedia.org The acyltransferase (AT) domain selects the specific extender unit and attaches it to the acyl carrier protein (ACP). mdpi.commdpi.com The ketosynthase (KS) domain then catalyzes the carbon-carbon bond formation. nih.govmdpi.com

While common extender units like malonyl-CoA and methylmalonyl-CoA are well-known, research has identified novel PKS extender units. nih.govescholarship.org In this context, 4-bromocrotonic acid is considered a more advanced biosynthetic intermediate. escholarship.org The study of biosynthetic pathways, such as the one for mycolic acids in Mycobacterium tuberculosis which involves the Pks13 polyketide synthase, provides insight into how complex lipids are assembled from simpler precursors. nih.gov Understanding these pathways and the enzymes involved can be a target for new drug discovery. nih.gov

Table 3: Core Domains of a Modular Type I Polyketide Synthase Module

| Domain | Function | Citation |

| Acyltransferase (AT) | Selects the specific extender unit and loads it onto the ACP. | mdpi.com |

| Acyl Carrier Protein (ACP) | Covalently tethers the growing polyketide chain and the incoming extender unit. | mdpi.com |

| Ketosynthase (KS) | Catalyzes the decarboxylative Claisen condensation to extend the polyketide chain. | nih.gov |

Analytical Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including cis-alpha-bromocrotonic acid. longdom.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecule's structure and stereochemistry. longdom.orgnumberanalytics.com

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities (splitting patterns), and coupling constants (J-values) of the protons are analyzed. For cis-isomers of substituted crotonic acids, the spatial proximity of substituents on the same side of the double bond can influence the chemical shifts of nearby protons. organicchemistrydata.org The cis-configuration can often be confirmed through techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close to each other in space. ntu.edu.sg The coupling constants between vinylic protons are also diagnostic of stereochemistry; cis-alkenes typically exhibit smaller coupling constants compared to their trans counterparts.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly valuable. longdom.org COSY spectra reveal proton-proton coupling networks, helping to piece together the connectivity of the molecule. longdom.org For instance, a cross-peak between the vinylic proton and the methyl protons would confirm their coupling.

Table 1: Representative NMR Data for Crotonic Acid Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | ~5.74 | triplet | ~1.4 | Olefinic H of cis-aconitic acid nih.gov |

| ¹H | ~6.60 | triplet | ~0.8 | Olefinic H of trans-aconitic acid nih.gov |

| ¹³C | 170 - 185 | singlet | - | C=O in acids and esters libretexts.org |

| ¹³C | 115 - 140 | singlet | - | C=C in alkenes libretexts.org |

Note: The data in this table is illustrative for related compounds and highlights the type of information obtained from NMR. Specific values for this compound would require experimental determination.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a crucial analytical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer further structural insights. While mass spectrometry itself may not always distinguish between cis and trans isomers directly, it is often used in conjunction with a separation technique like gas chromatography or liquid chromatography. nih.govaocs.org The fragmentation of the molecular ion can reveal information about the connectivity of the atoms within the molecule.

Chromatographic Separations for Isomer Analysis and Purification

Chromatographic techniques are essential for separating the cis and trans isomers of alpha-bromocrotonic acid and for purifying the desired cis isomer. mtc-usa.com The choice of chromatographic method depends on the scale and purpose of the separation.

Gas Chromatography (GC): For volatile derivatives of bromocrotonic acid, such as their methyl esters, gas chromatography is a powerful separation technique. researchgate.net Highly polar capillary columns, often containing cyanopropyl functional groups, are typically used to achieve separation of cis and trans fatty acid isomers. sigmaaldrich.com The retention times of the isomers will differ based on their physical properties, with the trans isomer often eluting at a different time than the cis isomer. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of non-volatile compounds like carboxylic acids. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, can effectively separate cis and trans isomers. nih.gov The different shapes of the isomers lead to different interactions with the stationary phase, allowing for their separation. nih.gov For preparative-scale purification, HPLC is often the method of choice.

Thin-Layer Chromatography (TLC): TLC, particularly silver nitrate-impregnated TLC (Ag-TLC), can be used for the analytical separation of cis and trans isomers. The silver ions interact differently with the pi electrons of the double bonds in the cis and trans configurations, leading to different retention factors (Rf values) and allowing for their separation on the TLC plate.

The purification of this compound often involves chromatographic methods to remove the trans isomer and other impurities, ensuring a high-purity final product for subsequent use. researchgate.netgoogle.com

Theoretical and Computational Studies

Electronic Structure and Reactivity Modeling

The electronic structure of cis-alpha-bromocrotonic acid is fundamentally shaped by the interplay of several functional groups: the carboxylic acid, the carbon-carbon double bond, and the bromine atom. The conjugation between the C=C double bond and the C=O bond of the carboxyl group is a dominant feature, leading to a delocalization of π-electrons across this system. This conjugation influences the molecule's geometry, bond lengths, and reactivity.

Computational models, such as those based on Density Functional Theory (DFT), are instrumental in elucidating these electronic characteristics. The presence of the electronegative bromine atom at the alpha position significantly modulates the electronic distribution. It exerts a strong inductive effect (-I), withdrawing electron density from the alpha-carbon. This effect, combined with the resonance effect of the conjugated system, renders the β-carbon electrophilic and susceptible to nucleophilic attack.

Reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) — are crucial for predicting chemical reactivity. For α,β-unsaturated carbonyl compounds, the LUMO is typically delocalized over the C=C-C=O system, with a significant coefficient on the β-carbon, indicating its susceptibility to nucleophilic attack in what is known as a 1,4- or conjugate addition.

Table 1: Predicted Electronic Properties of this compound and Related Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Acrylic Acid | -10.8 | -0.9 | 9.9 | 2.3 |

| Crotonic Acid | -10.5 | -0.7 | 9.8 | 2.1 |

| This compound (Predicted) | Lowered | Lowered | Reduced | Increased |

Note: The values for this compound are predicted based on the known effects of halogen substitution on the electronic properties of related molecules. The bromine atom is expected to lower both the HOMO and LUMO energies and reduce the energy gap, potentially increasing reactivity.

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry enables the detailed mapping of reaction pathways, providing insights into the mechanisms of reactions involving this compound. A key reaction for α,β-unsaturated carbonyls is nucleophilic addition. libretexts.org This can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). libretexts.org The preferred pathway is influenced by the nature of the nucleophile and the reaction conditions. libretexts.org

Reaction pathway calculations involve locating the transition state (TS) structures for each potential pathway. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-forming and bond-breaking processes. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, the addition of a nucleophile to the β-carbon would proceed through a transition state where the nucleophile is forming a new bond with the β-carbon, and the π-electrons of the C=C bond are shifting towards the carbonyl group. The stability of this transition state can be influenced by stereoelectronic factors. The presence of the bulky bromine atom at the alpha-position might sterically hinder the approach of the nucleophile, potentially affecting the activation energy.

Table 2: Calculated Activation Energies for Nucleophilic Addition to α,β-Unsaturated Acids (Analog System)

| Reaction | Nucleophile | Addition Type | Calculated Activation Energy (kcal/mol) |

| Acrylic Acid + NH3 | Ammonia | 1,4-addition | 15.2 |

| Acrylic Acid + NH3 | Ammonia | 1,2-addition | 18.5 |

| Crotonic Acid + NH3 | Ammonia | 1,4-addition | 16.1 |

Note: This data for analog systems illustrates that 1,4-addition is generally favored kinetically for weaker nucleophiles. For this compound, similar calculations would be necessary to determine the precise activation energies, which would also account for the electronic and steric effects of the bromine atom.

Conformational Analysis and Stereoelectronic Effects

The conformational flexibility of this compound is primarily associated with rotation around the single bond connecting the vinyl and carbonyl groups. This gives rise to two main planar conformers: the s-cis and s-trans forms, referring to the relative orientation of the C=C and C=O bonds. researchgate.net

Computational studies on analogous molecules like acrylic acid have shown that the s-cis and s-trans conformers are close in energy, with the relative stability being influenced by a delicate balance of steric and electronic effects. uc.pt For acrylic acid itself, the s-cis conformer is slightly more stable. uc.pt In the case of this compound, the presence of the methyl group on the β-carbon and the bromine atom on the α-carbon introduces additional steric interactions that would likely influence the conformational equilibrium. It is predicted that steric hindrance between the bromine atom and the carbonyl oxygen in the s-cis conformer could destabilize it relative to the s-trans conformer.

Table 3: Relative Energies of s-cis and s-trans Conformers for Acrylic and Crotonic Acid

| Compound | Conformer | Relative Energy (kcal/mol) | Computational Method |

| Acrylic Acid | s-cis | 0.0 | MP2/6-31G |

| Acrylic Acid | s-trans | +0.5 | MP2/6-31G |

| Crotonic Acid (trans isomer) | s-cis | 0.0 | DFT/B3LYP |

| Crotonic Acid (trans isomer) | s-trans | +0.7 | DFT/B3LYP |

Note: This data highlights the small energy differences between conformers in related systems. For this compound, the relative energies would be influenced by the steric bulk of the bromine atom.

Derivatization Pathways and Functional Group Interconversions of Cis Alpha Bromocrotonic Acid

Cis-alpha-bromocrotonic acid, with its combination of a carboxylic acid, a carbon-carbon double bond, and a vinyl bromide, is a versatile substrate for a variety of chemical transformations. The strategic interplay of these functional groups allows for selective derivatization at each reactive site, leading to a diverse range of molecular architectures. This section explores the principal derivatization pathways involving the carboxylic acid moiety, the bromine-substituted carbon, and the olefinic double bond, as well as its utility in the synthesis of heterocyclic systems.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and purifying cis-α-bromocrotonic acid with high stereochemical fidelity?

- Methodological Answer : Synthesis should follow protocols emphasizing regioselective bromination of crotonic acid derivatives under controlled conditions (e.g., using NBS in DMF at 0–5°C). Purification requires chiral column chromatography or recrystallization in non-polar solvents to isolate the cis-isomer. Characterization via (e.g., coupling constants for stereochemical confirmation) and HPLC with a chiral stationary phase is critical .

- Data Presentation : Include retention times, NMR shifts, and optical rotation values in tabular format, cross-referenced with literature data from NIST or Cambridge Structural Database (CSD) .

Q. How can researchers validate the structural identity and purity of cis-α-bromocrotonic acid using spectroscopic techniques?

- Methodological Answer : Combine /, FT-IR (C=O and C-Br stretching bands), and mass spectrometry. For purity, use melting point analysis and HPLC with UV detection. Compare spectral data against authenticated samples or CSD entries .

- Critical Analysis : Address discrepancies in peak splitting (e.g., unexpected diastereomer formation) by re-evaluating reaction conditions or solvent polarity during crystallization .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms of cis-α-bromocrotonic acid in radical or nucleophilic substitutions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Validate with kinetic isotope effects (KIEs) or Hammett plots from experimental data .

- Data Integration : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental results to refine mechanistic models .

Q. How should researchers address contradictions in reported spectroscopic data for cis-α-bromocrotonic acid across literature sources?

- Methodological Answer : Conduct meta-analysis of historical data from NIST, Reaxys, and CSD. Replicate disputed experiments under standardized conditions (e.g., solvent, temperature) and publish raw datasets in supplementary materials for transparency .

- Critical Evaluation : Use statistical tools (e.g., principal component analysis) to identify outliers in literature-reported melting points or NMR shifts .

Q. What experimental design principles optimize the use of cis-α-bromocrotonic acid in asymmetric catalysis or polymer chemistry?

- Methodological Answer : Design kinetic studies to assess enantioselectivity in catalytic cycles (e.g., chiral ligand screening). For polymerization, monitor molecular weight distribution via GPC and correlate with bromine’s steric effects .

- Data Presentation : Tabulate turnover numbers (TONs), enantiomeric excess (ee%), and polydispersity indices (PDIs) alongside reaction parameters (e.g., temperature, catalyst loading) .

Methodological Best Practices

- Reproducibility : Document experimental procedures in granular detail (e.g., solvent degassing methods, inert atmosphere protocols) and deposit raw data in repositories like Zenodo .

- Critical Literature Review : Prioritize peer-reviewed journals over preprint servers, and validate claims using multiple databases (e.g., CSD for crystallography, NIST for spectral libraries) .

- Ethical Reporting : Disclose limitations (e.g., low yields in stereoselective synthesis) and propose follow-up studies (e.g., alternative brominating agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.